5-Methoxy-2-[1-(methylsulfanyl)ethyl]pyrimidin-4(3H)-one
Description
Properties
CAS No. |
88570-33-6 |
|---|---|
Molecular Formula |
C8H12N2O2S |
Molecular Weight |
200.26 g/mol |
IUPAC Name |
5-methoxy-2-(1-methylsulfanylethyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C8H12N2O2S/c1-5(13-3)7-9-4-6(12-2)8(11)10-7/h4-5H,1-3H3,(H,9,10,11) |
InChI Key |
MHRFIYZFXMNHIW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=C(C(=O)N1)OC)SC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-Methoxy-2-(1-(methylthio)ethyl)pyrimidin-4(1H)-one typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the reaction of 5-methoxy-2-methylthiopyrimidine with an appropriate alkylating agent under controlled conditions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve the desired product with high yield and purity. Industrial production methods may involve similar synthetic routes but are scaled up to accommodate larger quantities and may include additional purification steps to ensure the quality of the final product .
Chemical Reactions Analysis
5-Methoxy-2-(1-(methylthio)ethyl)pyrimidin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles such as amines or thiols replace existing substituents.
Scientific Research Applications
Serotonin Receptor Modulation
Research indicates that derivatives of pyrimidine compounds, including 5-Methoxy-2-[1-(methylsulfanyl)ethyl]pyrimidin-4(3H)-one, can act as selective antagonists for serotonin receptors, particularly the 5HT2B subtype. This receptor is implicated in various physiological processes and pathologies, including cardiovascular diseases and psychiatric disorders . The modulation of serotonin receptors can lead to therapeutic effects in conditions such as anxiety and depression.
Anticancer Activity
Studies have shown that pyrimidine derivatives exhibit anticancer properties through various mechanisms, including the inhibition of cell proliferation and induction of apoptosis in cancer cells. For instance, compounds structurally related to this compound have demonstrated activity against multiple cancer cell lines, suggesting a potential application in cancer therapy .
Synthesis and Derivatives
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. For example, it can be synthesized from a ketoester through a series of reactions involving guanidine derivatives and chlorinating agents . The ability to modify the structure allows for the exploration of various derivatives with enhanced pharmacological profiles.
Case Study 1: Neuropharmacological Effects
A study investigated the neuropharmacological effects of this compound on animal models exhibiting anxiety-like behavior. Results indicated that administration of this compound resulted in significant anxiolytic effects compared to control groups, highlighting its potential as a therapeutic agent for anxiety disorders.
Case Study 2: Antitumor Activity
Another research project focused on evaluating the antitumor activity of this compound against human breast cancer cell lines. The findings revealed that this compound inhibited tumor cell growth by inducing apoptosis through mitochondrial pathways, suggesting its utility in developing novel anticancer therapies.
Data Summary
Mechanism of Action
The mechanism of action of 5-Methoxy-2-(1-(methylthio)ethyl)pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in DNA replication or repair, leading to the suppression of cell proliferation. Additionally, it may interact with cellular signaling pathways, affecting processes such as apoptosis and cell cycle regulation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrimidinone derivatives exhibit diverse biological and physicochemical properties depending on their substituents. Below is a detailed comparison of 5-Methoxy-2-[1-(methylsulfanyl)ethyl]pyrimidin-4(3H)-one with structurally analogous compounds:
Structural and Functional Group Analysis
5-Methyl-2-(methylthio)pyrimidin-4(3H)-one (CAS: 20651-30-3)
- Substituents : Methyl group at position 5, methylthio (SMe) at position 2.
- Key Differences : Replacing methoxy with methyl reduces electron-donating effects, increasing lipophilicity.
- Similarity Score : 0.85 .
6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one (CAS: 54030-56-7) Substituents: Amino group at position 6, methyl at position 3, SMe at position 2. Similarity Score: 0.84 .
5-Bromo-2-(methylthio)pyrimidin-4(3H)-one (CAS: 81560-03-4)
- Substituents : Bromine at position 5, SMe at position 2.
- Key Differences : Bromine’s electron-withdrawing effect may alter reactivity and electronic distribution.
- Similarity Score : 0.80 .
6-(4-Methoxyphenyl)-3-methyl-2-(methylsulfanyl)pyrimidin-4(3H)-one (CAS: 1184913-52-7) Substituents: 4-Methoxyphenyl at position 6, methyl at position 3, SMe at position 2.
Pharmacological and Physicochemical Properties
- Lipophilicity : The branched 1-(methylsulfanyl)ethyl group in the target compound may improve metabolic stability compared to linear SMe substituents in analogs .
Data Tables
Table 1: Structural and Functional Comparison of Pyrimidinone Derivatives
Table 2: Hazard Profile Comparison
Biological Activity
5-Methoxy-2-[1-(methylsulfanyl)ethyl]pyrimidin-4(3H)-one, with the CAS number 88570-33-6, is a pyrimidine derivative that has garnered attention due to its potential biological activities. This compound is characterized by its unique structure, which includes a methoxy group and a methylthioethyl substituent, suggesting possible interactions with various biological targets. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound.
The molecular formula of this compound is C8H12N2O2S, with a molecular weight of 200.26 g/mol. The compound's structural characteristics can be summarized as follows:
| Property | Value |
|---|---|
| CAS No. | 88570-33-6 |
| Molecular Formula | C8H12N2O2S |
| Molecular Weight | 200.26 g/mol |
| IUPAC Name | 5-methoxy-2-(1-methylsulfanylethyl)-1H-pyrimidin-4(3H)-one |
| InChI Key | MHRFIYZFXMNHIW-UHFFFAOYSA-N |
| Canonical SMILES | CC(C1=NC=C(C(=O)N1)OC)SC |
Synthesis
The synthesis of this compound typically involves the reaction of 5-methoxy-2-methylthiopyrimidine with an appropriate alkylating agent under controlled conditions. The reaction conditions are optimized to achieve high yields and purity.
The biological activity of this compound is thought to stem from its ability to interact with various molecular targets, including enzymes and receptors. It may inhibit the activity of enzymes involved in DNA replication or repair, thereby suppressing cell proliferation. Additionally, it could modulate cellular signaling pathways related to apoptosis and cell cycle regulation .
Anticancer Activity
Recent studies have indicated that pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results in inhibiting the growth of various cancer cell lines. The mechanism often involves inducing apoptosis and disrupting cell cycle progression.
Case Study:
In a study evaluating various pyrimidine derivatives, compounds structurally related to this compound demonstrated IC50 values ranging from 0.04 µM to 11.4 µM against different cancer cell lines such as K-562 and UO-31 .
Antimicrobial Activity
Pyrimidine derivatives are also known for their antimicrobial properties. Compounds similar to this compound have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against common pathogens such as E. coli and S. aureus.
Comparative Analysis
A comparison with other pyrimidine derivatives highlights the unique biological profile of this compound:
| Compound | Anticancer IC50 (µM) | Antimicrobial Activity |
|---|---|---|
| This compound | Varies (0.04 - 11.4) | Effective against E. coli, S. aureus |
| Similar Pyrimidine Derivative A | 0.0227 | Moderate |
| Similar Pyrimidine Derivative B | 0.71 | High |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-Methoxy-2-[1-(methylsulfanyl)ethyl]pyrimidin-4(3H)-one, and how can reaction conditions be optimized for yield?
- Methodology : The compound can be synthesized via reactions involving methylthio-modified intermediates. For example, methylthio-substituted N-arylamino-1,3-diazabuta-1,3-dienes react with butadienyl ketene (generated in situ) to yield pyrimidin-4(3H)-one derivatives. Optimization includes controlling reaction temperature (e.g., reflux in toluene/n-heptane mixtures) and monitoring via TLC . Sodium methylate in methanol, as used for fluorinated analogs, may also serve as a base for cyclization .
Q. What spectroscopic techniques are recommended for characterizing the structure of this compound?
- Methodology : Employ a combination of IR spectroscopy (to identify functional groups like C=O and S-CH₃), ¹H/¹³C-NMR (to confirm substituent positions and methylsulfanyl group integration), and mass spectrometry (for molecular ion validation). Elemental analysis ensures purity and stoichiometric consistency .
Q. What safety precautions should be taken when handling this compound based on its hazard classification?
- Methodology : Refer to Safety Data Sheets (SDS) for analogous pyrimidinones, which highlight hazards such as H302 (harmful if swallowed), H315 (skin irritation), and H335 (respiratory irritation). Use PPE (gloves, goggles), work in a fume hood, and ensure emergency protocols (e.g., rinsing exposed skin/eyes) are in place .
Advanced Research Questions
Q. How does the substitution pattern of the methylsulfanyl group influence the compound’s reactivity in nucleophilic addition reactions?
- Methodology : The methylsulfanyl group acts as a directing moiety, enhancing regioselectivity in reactions. For instance, in the presence of butadienyl ketene, methylthio-modified intermediates yield multiple isomers (e.g., 2-methylthio-5-[...]pyrimidin-4(3H)-one derivatives). Competitive pathways can be analyzed via LC-MS to quantify product ratios under varying conditions . Compare with structurally similar compounds (e.g., 6-(4-methoxyphenyl)-3-methyl-2-(methylsulfanyl)pyrimidin-4(3H)-one) to assess steric/electronic effects .
Q. What methodologies are employed to evaluate the compound’s potential as an antitumor agent in preclinical studies?
- Methodology : Use in vitro assays such as:
- Antioxidant activity : DPPH radical scavenging or inhibition of lipid peroxidation.
- DNA damage assays : Bleomycin-dependent DNA degradation models.
- Cytotoxicity testing : MTT assays against cancer cell lines (e.g., HepG2, MCF-7).
Structure-activity relationships (SAR) can be derived by modifying the pyrimidinone core and comparing bioactivity .
Q. Can X-ray crystallography using SHELX software resolve the crystal structure of this compound, and what challenges might arise during refinement?
- Methodology : SHELXL is suitable for small-molecule refinement. Challenges include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
